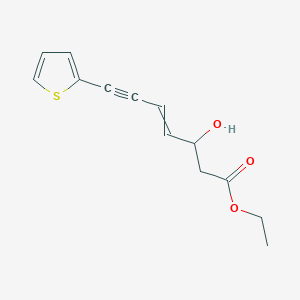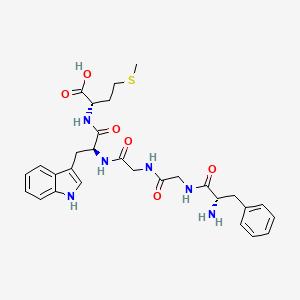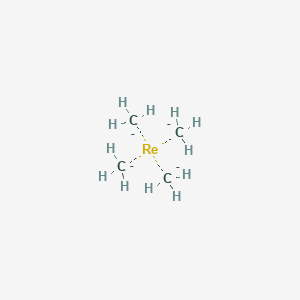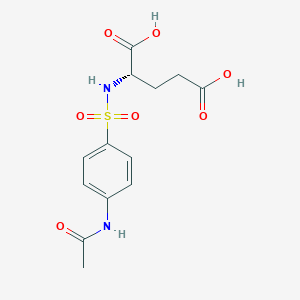
Ethynylphosphanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethynylphosphanone is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethynyl group and a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethynylphosphanone can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with acetylene in the presence of a base. This reaction typically requires stringent conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are carefully controlled to optimize yield and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethynylphosphanone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: this compound can participate in substitution reactions where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Applications De Recherche Scientifique
Ethynylphosphanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Research is ongoing to explore its potential as a biochemical probe.
Medicine: Preliminary studies suggest it may have applications in drug development, particularly in targeting specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethynylphosphanone involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the phosphorus atom can form coordination complexes with metals. These interactions can modulate the activity of enzymes and other biological molecules, making this compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Phosphine: A simpler phosphorus compound with different reactivity.
Phosphine oxides: Oxidized derivatives of phosphines with distinct properties.
Uniqueness: Ethynylphosphanone is unique due to the presence of both an ethynyl group and a carbonyl group, which confer distinct reactivity patterns compared to other organophosphorus compounds. This dual functionality makes it a versatile reagent in synthetic chemistry and a valuable probe in biochemical studies.
Propriétés
Numéro CAS |
62779-01-5 |
|---|---|
Formule moléculaire |
C2HOP |
Poids moléculaire |
72.00 g/mol |
Nom IUPAC |
1-phosphorosoethyne |
InChI |
InChI=1S/C2HOP/c1-2-4-3/h1H |
Clé InChI |
UMODFQRVMPZGIZ-UHFFFAOYSA-N |
SMILES canonique |
C#CP=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)

![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)



